1-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-{2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-YL}ethan-1-one
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Overview
Description
1-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-{2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-YL}ethan-1-one is a complex organic compound that features a combination of furan, piperazine, thiazole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-{2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-YL}ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Furan-2-carbonyl Piperazine Intermediate: This involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions to form the furan-2-carbonyl piperazine intermediate.
Synthesis of the Thiazole Intermediate: The thiazole ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-{2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-YL}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-{2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-YL}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-{2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-YL}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
- 4-(Furan-2-carbonyl)piperazin-1-yl]-furan-2-yl-methanone hydrochloride
Uniqueness
1-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-{2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-YL}ethan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H23N3O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C22H23N3O4S/c1-16-4-6-18(7-5-16)29-14-20-23-17(15-30-20)13-21(26)24-8-10-25(11-9-24)22(27)19-3-2-12-28-19/h2-7,12,15H,8-11,13-14H2,1H3 |
InChI Key |
VQQKYVHWLLSMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=CS2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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